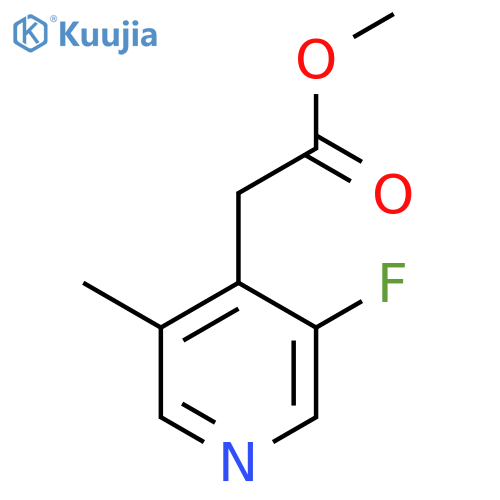Cas no 1803738-07-9 (Methyl 3-fluoro-5-methylpyridine-4-acetate)

1803738-07-9 structure
商品名:Methyl 3-fluoro-5-methylpyridine-4-acetate
CAS番号:1803738-07-9
MF:C9H10FNO2
メガワット:183.179605960846
CID:4906526
Methyl 3-fluoro-5-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-fluoro-5-methylpyridine-4-acetate
-
- インチ: 1S/C9H10FNO2/c1-6-4-11-5-8(10)7(6)3-9(12)13-2/h4-5H,3H2,1-2H3
- InChIKey: QLKTZHREPLWILZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(C)=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 39.2
Methyl 3-fluoro-5-methylpyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004952-250mg |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 250mg |
$940.80 | 2022-04-02 | |
| Alichem | A029004952-500mg |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
| Alichem | A029004952-1g |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 1g |
$3,155.55 | 2022-04-02 |
Methyl 3-fluoro-5-methylpyridine-4-acetate 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
1803738-07-9 (Methyl 3-fluoro-5-methylpyridine-4-acetate) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
